

# CBL0137 (Curaxin): A Technical Whitepaper on a Novel FACT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 137 |           |
| Cat. No.:            | B12391418            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

CBL0137, a second-generation curaxin, is a promising anti-cancer agent that functions primarily by inhibiting the Facilitates Chromatin Transcription (FACT) complex.[1] This orally available small molecule intercalates with DNA, trapping the FACT complex on chromatin and preventing the transcription of key oncogenic signaling pathways.[1][2] Its unique mechanism of action leads to the simultaneous activation of the p53 tumor suppressor pathway and the inhibition of the pro-survival NF-kB pathway.[3][4] Preclinical studies have demonstrated its efficacy across a wide range of malignancies, including glioblastoma, pancreatic cancer, hematological malignancies, and neuroblastoma.[5][6] Furthermore, CBL0137 has shown the ability to target cancer stem cells and enhance the efficacy of standard chemotherapies and radiation.[5][7] This document provides a comprehensive technical overview of CBL0137, summarizing key quantitative data, detailing experimental protocols, and visualizing its complex mechanisms of action.

# Core Mechanism of Action: Targeting the FACT Complex

The primary molecular target of CBL0137 is the FACT complex, a heterodimeric histone chaperone composed of the SSRP1 and SPT16 subunits.[3] FACT is critical for transcription elongation, DNA repair, and replication, as it destabilizes nucleosomes to allow passage of

#### Foundational & Exploratory





polymerases.[8] In many cancer cells, FACT is overexpressed and essential for survival, while it is largely absent in normal, differentiated cells.[1][9]

CBL0137 is a DNA-binding small molecule.[10] Its carbazole core intercalates between DNA base pairs, which alters chromatin stability and traps the FACT complex, leading to its functional inactivation.[2][11] This sequestration of FACT has two major, opposing downstream effects on critical transcription factors:

- p53 Activation: Inhibition of FACT leads to the activation of the p53 tumor suppressor protein.
   [4]
- NF-κB Inhibition: CBL0137 suppresses the transcriptional activity of NF-κB, a key factor in promoting cell survival, inflammation, and chemoresistance.[4]

This dual-action mechanism allows CBL0137 to induce apoptosis and inhibit cell proliferation in a broad range of tumor types.[5][6]





Click to download full resolution via product page

Caption: Core mechanism of CBL0137 action.

## **Impact on Key Signaling Pathways**

Beyond the primary p53 and NF-κB axes, FACT inhibition by CBL0137 modulates a diverse set of signaling pathways crucial for tumorigenesis and cancer cell stemness.[5][12]



- NOTCH1 Signaling: In Small Cell Lung Cancer (SCLC), CBL0137 increases the mRNA expression of NOTCH1, which inhibits the self-renewal of cancer stem cells (CSCs).[5][12]
- HSF1 Signaling: CBL0137 suppresses the Heat Shock Factor 1 (HSF1)/hsp70 transcription pathway, which is critical for proteostasis in cancer cells, thereby increasing apoptosis.[5]
- MYCN Pathway: In neuroblastoma, a cancer often driven by MYCN amplification, CBL0137 downregulates both FACT and MYCN expression, inhibiting tumor progression.[5]
- Wnt/β-catenin Signaling: In colorectal cancer models, CBL0137 has been shown to inhibit the Wnt/β-catenin signaling pathway.[13]
- DNA Damage Repair (DDR): CBL0137 interferes with DNA damage repair, sensitizing
  cancer cells to genotoxic agents like cisplatin and radiation. It has been shown to inhibit the
  recruitment and acetylation of APE1, a key DDR protein.[7][14]



Click to download full resolution via product page

**Caption:** CBL0137's impact on multiple cancer signaling pathways.

# **Quantitative Preclinical and Clinical Data**In Vitro Efficacy



CBL0137 demonstrates potent cytotoxic and cytostatic effects across various cancer cell lines, with IC50 and EC50 values typically in the sub-micromolar to low micromolar range.

| Parameter                  | Cell Line(s)                    | Cancer Type          | Value (μM)  | Citation |
|----------------------------|---------------------------------|----------------------|-------------|----------|
| EC50 (p53<br>Activation)   | Cell-free assay                 | N/A                  | 0.37        | [4][15]  |
| EC50 (NF-κB                | Cell-free assay                 | N/A                  | 0.47        | [4][15]  |
| IC50<br>(Cytotoxicity)     | Hematologic<br>Malignancy Cells | Leukemia/Myelo<br>ma | 0.41 - 1.60 | [10]     |
| IC50 (Clonogenic<br>Assay) | A1207, U87MG                    | Glioblastoma         | 0.254       | [16]     |
| Significant p53            | A1207, U87MG                    | Glioblastoma         | 0.6 - 2.0   | [12]     |
| Complete Cell<br>Death     | Pancreatic<br>Cancer Cells      | Pancreatic<br>Cancer | > 2.5       | [17]     |

#### **In Vivo Preclinical Efficacy**

Animal models have confirmed the anti-tumor activity of CBL0137, both as a monotherapy and in combination with other agents.



| Animal Model              | Cancer Type                       | Dosing            | Key Finding                                                         | Citation |
|---------------------------|-----------------------------------|-------------------|---------------------------------------------------------------------|----------|
| Orthotopic Nude<br>Mice   | Glioblastoma<br>(TMZ-resistant)   | IV administration | Significantly increased survival                                    | [3]      |
| Orthotopic Nude<br>Mice   | Pancreatic<br>Cancer (PANC-<br>1) | 50-90 mg/kg       | Enhanced gemcitabine antitumor activity; delayed tumor relapse      | [9][17]  |
| Murine Model<br>(WEHI-3)  | Acute Myeloid<br>Leukemia (AML)   | N/A               | Significant<br>anticancer<br>effects (reduced<br>spleen/liver size) | [10]     |
| TH-MYCN Mice              | Neuroblastoma                     | N/A               | Inhibited MYCN-<br>driven tumor<br>initiation and<br>progression    | [5]      |
| Intracranial<br>Xenograft | Medulloblastoma                   | N/A               | Significantly suppressed tumor growth when combined with cisplatin  | [7]      |

### **Phase I Clinical Trial Data (Solid Tumors)**

A Phase I dose-escalation study (NCT01905228) evaluated intravenously administered CBL0137 in patients with advanced solid tumors.[18][19]



| Parameter                       | Value                                                                      |  |  |
|---------------------------------|----------------------------------------------------------------------------|--|--|
| Number of Patients              | 83                                                                         |  |  |
| Dose Range                      | 10 to 700 mg/m <sup>2</sup>                                                |  |  |
| Administration Schedule         | IV on Days 1, 8, and 15 of a 28-day cycle                                  |  |  |
| Maximum Tolerated Dose (MTD)    | 540 mg/m²                                                                  |  |  |
| Recommended Phase 2 Dose (RP2D) | 540 mg/m²                                                                  |  |  |
| Dose-Limiting Toxicities (DLTs) | Myelosuppression (thrombocytopenia, neutropenia), photosensitivity, anemia |  |  |
| Pharmacokinetics (t1/2)         | ~24.7 hours (mean)                                                         |  |  |
| Best Response                   | Stable Disease; tumor regressions up to 22% observed                       |  |  |

### **Rationale for Combination Therapies**

A key strength of CBL0137 is its potential to synergize with existing cancer therapies. Its mechanism of inhibiting DNA damage repair provides a strong rationale for combining it with DNA-damaging agents like chemotherapy and radiation.[7][14] Furthermore, by inhibiting prosurvival pathways like NF-κB, which are often activated as a resistance mechanism to other drugs, CBL0137 can re-sensitize resistant tumors.[17][20]





Click to download full resolution via product page

Caption: Rationale for CBL0137 combination therapies.

# Detailed Experimental Protocols Cell Viability and Cytotoxicity (MTT Assay)

This protocol assesses the metabolic activity of cells as an indicator of viability following drug treatment.



- Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
- Drug Treatment: Treat cells with a serial dilution of CBL0137 (e.g., 0.1 to 10 μM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
- MTT Addition: Add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Aspirate the media and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

#### **Apoptosis Analysis (Annexin V/PI Staining)**

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment: Treat cells in a 6-well plate with CBL0137 at the desired concentration and time point.
- Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
- Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.



- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
- Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.

## Gene and Protein Expression (qRT-PCR and Western Blot)

These methods are used to quantify changes in mRNA and protein levels of target genes.

- A. Quantitative Real-Time PCR (qRT-PCR)
- RNA Extraction: Isolate total RNA from CBL0137-treated and control cells using a suitable kit (e.g., TRIzol).
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
- PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the gene of interest (e.g., NOTCH1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB).
- Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the 2-ΔΔCt method.[2]
- B. Western Blot
- Protein Lysis: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.[21]
- Quantification: Determine protein concentration using a BCA or Bradford assay.
- Electrophoresis: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against target proteins (e.g., p53, SSRP1, cleaved caspase-3) overnight



at 4°C.

 Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

### **Orthotopic Xenograft Mouse Model Workflow**

This protocol outlines a typical in vivo efficacy study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]





Click to download full resolution via product page

Caption: General workflow for a preclinical xenograft study.

#### **Conclusion and Future Directions**

CBL0137 is a novel anti-cancer agent with a well-defined, multi-faceted mechanism of action centered on the inhibition of the FACT complex. Its ability to co-activate p53 and inhibit NF-kB, target cancer stem cells, and modulate numerous oncogenic pathways underscores its



therapeutic potential. Strong preclinical data and manageable toxicity in a Phase I trial support its continued development.[18] Future research will likely focus on optimizing combination strategies, identifying predictive biomarkers of response, and expanding clinical trials into a wider range of malignancies, including pediatric cancers.[22][23] The unique chromatin-modifying properties of CBL0137 position it as a promising candidate for overcoming drug resistance and improving outcomes for cancer patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma -PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms [frontiersin.org]
- 6. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone chaperone FACT complex inhibitor CBL0137 interferes with DNA damage repair and enhances sensitivity of medulloblastoma to chemotherapy and radiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Analysis of hFACT Action During Pol II Transcription In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 9. Cleveland BioLabs, Roswell Park Publish Studies on Curaxin CBL0137 in Preclinical Models of Pancreatic Cancer | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 10. mdpi.com [mdpi.com]

#### Foundational & Exploratory





- 11. Insights into the Mechanism of Curaxin CBL0137 Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. FACT inhibitor CBL0137, administered in an optimized schedule, potentiates radiation therapy for glioblastoma by suppressing DNA damage repair PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Transcriptional regulation of FACT involves Coordination of chromatin accessibility and CTCF binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dual targeting of chromatin stability by the curaxin CBL0137 and histone deacetylase inhibitor panobinostat shows significant preclinical efficacy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [CBL0137 (Curaxin): A Technical Whitepaper on a Novel FACT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391418#cbl0137-curaxin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com